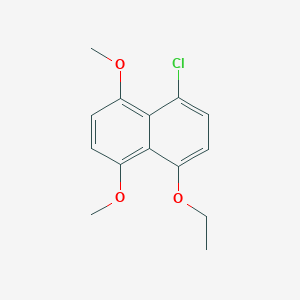
1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of chlorine, ethoxy, and methoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene can be synthesized through a series of organic reactions. One common method involves the chlorination of 4-ethoxy-5,8-dimethoxynaphthalene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-azido-4-ethoxy-5,8-dimethoxynaphthalene or 1-thio-4-ethoxy-5,8-dimethoxynaphthalene.
Oxidation: Formation of 1-chloro-4-ethoxy-5,8-dimethoxy-1,4-naphthoquinone.
Reduction: Formation of 1-chloro-4-ethoxy-5,8-dihydroxynaphthalene.
Scientific Research Applications
1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethoxy-5,8-dimethoxynaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-Chloro-4-methoxy-5,8-dimethoxynaphthalene
- 1-Chloro-4-ethoxy-5,8-dihydroxynaphthalene
- 1-Chloro-4-ethoxy-5,8-dimethoxy-2-naphthol
Uniqueness: 1-Chloro-4-ethoxy-5,8-dimethoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties
Properties
CAS No. |
89474-93-1 |
|---|---|
Molecular Formula |
C14H15ClO3 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
1-chloro-4-ethoxy-5,8-dimethoxynaphthalene |
InChI |
InChI=1S/C14H15ClO3/c1-4-18-12-6-5-9(15)13-10(16-2)7-8-11(17-3)14(12)13/h5-8H,4H2,1-3H3 |
InChI Key |
YMOBGWAKYSYCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=C(C=CC(=C12)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















